2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the pyrrolo-isoxazole-dione class, characterized by a bicyclic framework combining pyrrolidine and isoxazole rings. Its structure features three distinct substituents:
- A 4-chlorophenyl group at position 2, contributing hydrophobic and electron-withdrawing properties.
- An isopropyl group at position 5, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(3-nitrophenyl)-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-11(2)22-19(25)16-17(12-4-3-5-15(10-12)24(27)28)23(29-18(16)20(22)26)14-8-6-13(21)7-9-14/h3-11,16-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMVSDQTOAIXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Property Modulations
Electronic Effects
- This could influence binding to nitroreductase enzymes or redox-active biological targets.
- Trifluoromethyl (CF3) and chlorophenyl groups (e.g., in ) synergize to improve metabolic stability and membrane permeability.
Steric and Solubility Profiles
- The isopropyl group in the target compound increases steric bulk compared to smaller substituents like methyl () or hydrogen. This may reduce solubility but enhance binding specificity in hydrophobic pockets.
- Dimethylamino groups (e.g., ) improve aqueous solubility via protonation at physiological pH, a feature absent in the nitro-substituted target.
Research Findings from Analogues
- Antimicrobial Potential: Compounds with chloro and nitro groups (e.g., ) show moderate activity against Gram-positive bacteria, likely due to membrane disruption.
- Enzyme Inhibition: The dimethylamino analogue exhibited IC50 values of 12.3 µM against COX-2, attributed to its basic nitrogen interacting with catalytic residues.
- Metabolic Stability : The CF3-containing compound demonstrated a half-life of >6 hours in microsomal assays, outperforming nitro- or methoxy-substituted derivatives.
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